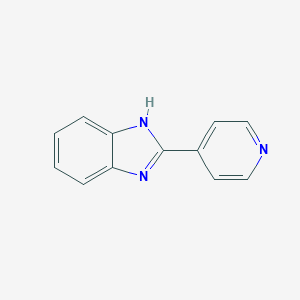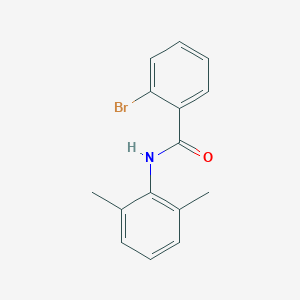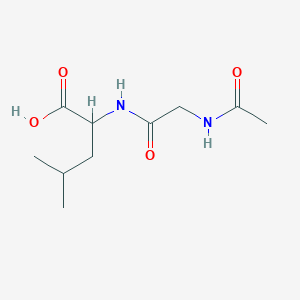
N-Acetylglycyl-L-leucine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Acetylglycyl-L-leucine (NAGL) is a dipeptide consisting of glycine and leucine, which has gained attention in the field of biochemistry and physiology due to its potential applications in scientific research. NAGL has been found to have various biochemical and physiological effects, making it a promising compound for future research.
Wirkmechanismus
The mechanism of action of N-Acetylglycyl-L-leucine is not fully understood. However, it has been proposed that N-Acetylglycyl-L-leucine exerts its effects through the regulation of various signaling pathways, including the NF-κB pathway and the MAPK pathway. N-Acetylglycyl-L-leucine has also been found to modulate the expression of various genes involved in inflammation and oxidative stress.
Biochemische Und Physiologische Effekte
N-Acetylglycyl-L-leucine has been found to have various biochemical and physiological effects. It has been shown to inhibit the production of reactive oxygen species (ROS) and to scavenge free radicals, making it a potent antioxidant. N-Acetylglycyl-L-leucine has also been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, making it a potential anti-inflammatory agent. In addition, N-Acetylglycyl-L-leucine has been found to modulate the immune system by regulating the production of various cytokines and chemokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-Acetylglycyl-L-leucine in lab experiments is its low toxicity and high solubility, which makes it easy to administer and study. However, one of the limitations of using N-Acetylglycyl-L-leucine is its instability in aqueous solutions, which can affect its efficacy and reproducibility.
Zukünftige Richtungen
There are several future directions for research on N-Acetylglycyl-L-leucine. One area of research is the development of N-Acetylglycyl-L-leucine-based therapies for the treatment of various diseases such as cancer and Alzheimer's disease. Another area of research is the elucidation of the molecular mechanisms underlying the effects of N-Acetylglycyl-L-leucine, which can provide insights into its potential therapeutic applications. Furthermore, the development of novel synthesis methods for N-Acetylglycyl-L-leucine can improve its efficacy and stability, making it a more viable candidate for clinical applications.
Conclusion
In conclusion, N-Acetylglycyl-L-leucine is a promising compound with potential applications in scientific research. Its antioxidant, anti-inflammatory, and immunomodulatory effects make it a potential candidate for the treatment of various diseases. Further research is needed to elucidate its molecular mechanisms and to develop novel synthesis methods for its clinical applications.
Synthesemethoden
N-Acetylglycyl-L-leucine can be synthesized through various methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the reaction of glycine and leucine in the presence of reagents such as N-acetylation agents and coupling agents. Enzymatic synthesis involves the use of enzymes such as papain, bromelain, and ficin to catalyze the reaction between glycine and leucine.
Wissenschaftliche Forschungsanwendungen
N-Acetylglycyl-L-leucine has been extensively studied for its potential applications in scientific research. It has been found to have antioxidant and anti-inflammatory properties, making it a promising compound for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. N-Acetylglycyl-L-leucine has also been found to have immunomodulatory effects, making it a potential candidate for the treatment of autoimmune diseases.
Eigenschaften
CAS-Nummer |
180923-15-3 |
|---|---|
Produktname |
N-Acetylglycyl-L-leucine |
Molekularformel |
C10H18N2O4 |
Molekulargewicht |
230.26 g/mol |
IUPAC-Name |
2-[(2-acetamidoacetyl)amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C10H18N2O4/c1-6(2)4-8(10(15)16)12-9(14)5-11-7(3)13/h6,8H,4-5H2,1-3H3,(H,11,13)(H,12,14)(H,15,16) |
InChI-Schlüssel |
QXMNNNAFUOZTQZ-UHFFFAOYSA-N |
SMILES |
CC(C)CC(C(=O)O)NC(=O)CNC(=O)C |
Kanonische SMILES |
CC(C)CC(C(=O)O)NC(=O)CNC(=O)C |
Piktogramme |
Irritant |
Synonyme |
Leucine, N-(N-acetylglycyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



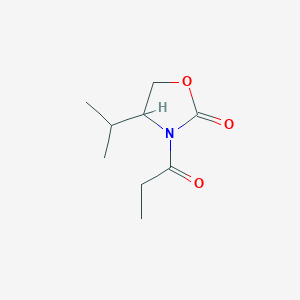
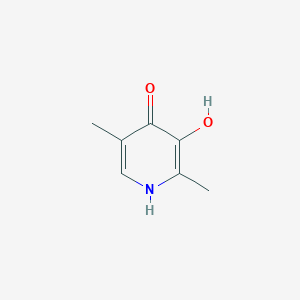
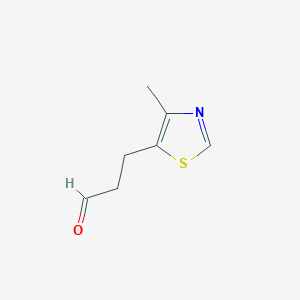
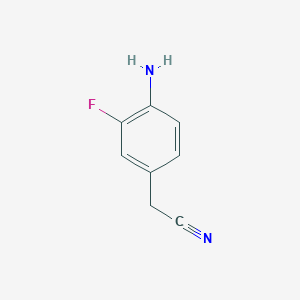
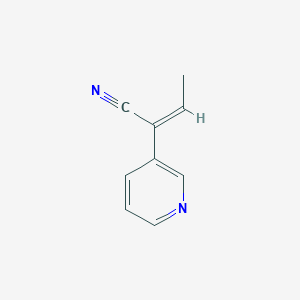
![Methyl 3-amino-5-[(E)-hydroxyiminomethyl]benzoate](/img/structure/B64938.png)
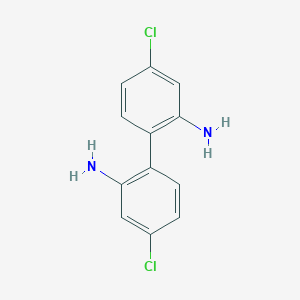
![1-Chloro-6,6-dimethyl-3-(methylthio)-4,5,6,7-tetrahydrobenzo[c]thiophen-4-one](/img/structure/B64941.png)
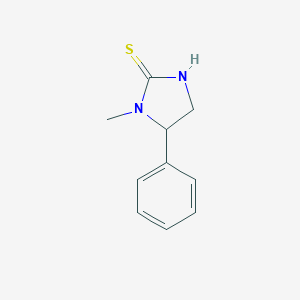
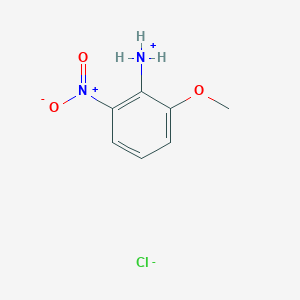
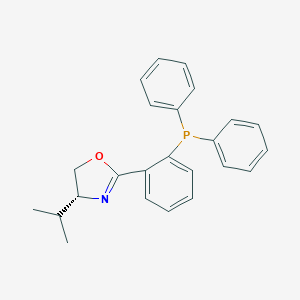
![2,3-Dihydrofuro[3,2-c]pyridine 5-oxide](/img/structure/B64955.png)
